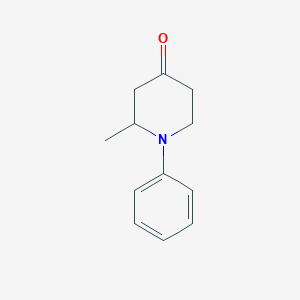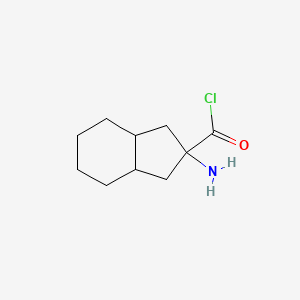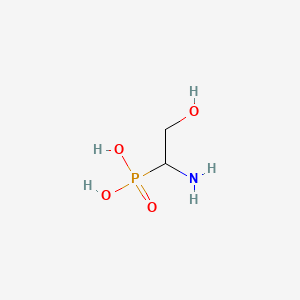
2-Methyl-1-phenylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Phenyl-2-methyl-piperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids. The compound features a six-membered ring with one nitrogen atom and five carbon atoms, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Phenyl-2-methyl-piperidin-4-one can be synthesized through several methods. One common approach involves the condensation of 4-chloronitrobenzene with piperidine, followed by reduction and cyclization steps . Another method includes the reaction of N-phenethyl-4-piperidone with aniline, followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production often employs cost-effective and scalable methods. For instance, the use of sodium chlorite under a CO2 atmosphere to oxidize the piperidine cycle to the corresponding lactam is a practical approach . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-N-Phenyl-2-methyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions often yield secondary amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under CO2 atmosphere.
Reduction: Sodium borohydride.
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Oxidation: Lactams.
Reduction: Secondary amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
1-N-Phenyl-2-methyl-piperidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-Phenyl-2-methyl-piperidin-4-one involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting cellular processes . The compound’s structure allows it to interact with multiple biological targets, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
N-Phenethyl-4-piperidone: Shares a similar piperidine core but differs in the substitution pattern.
Fentanyl Analogues: Structurally related compounds used in pain management.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Uniqueness: 1-N-Phenyl-2-methyl-piperidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-methyl-1-phenylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBLIMBLWMYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722721 |
Source


|
| Record name | 2-Methyl-1-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857388-33-1 |
Source


|
| Record name | 2-Methyl-1-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)






![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)





